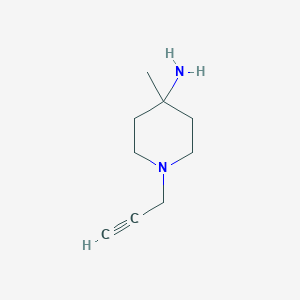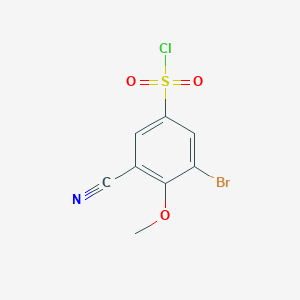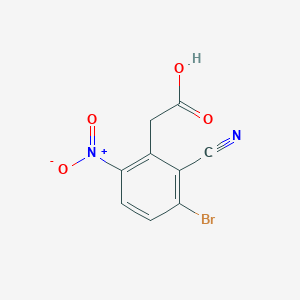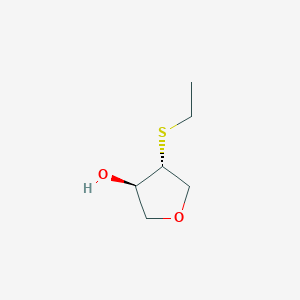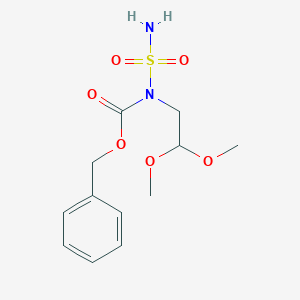
Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate
Vue d'ensemble
Description
Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate, commonly referred to as BNDSC, is an organosulfur compound that is widely used in scientific research. It is primarily used as a reagent in organic synthesis and as a catalyst in various biochemical processes. BNDSC is a versatile compound that is used in a variety of different applications, including biochemistry, pharmacology, and biotechnology. The purpose of
Applications De Recherche Scientifique
BNDSC is widely used in scientific research due to its versatile properties. It is an effective catalyst for a variety of biochemical processes, such as the synthesis of proteins, carbohydrates, and nucleic acids. It is also used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. Additionally, BNDSC has been used in the study of enzyme kinetics and in the development of new drugs.
Mécanisme D'action
The mechanism of action of BNDSC is not fully understood, but it is believed to act as a catalyst for the formation of covalent bonds between molecules. Specifically, BNDSC is thought to facilitate the formation of disulfide bonds between molecules, which is an important process in the synthesis of proteins, carbohydrates, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNDSC are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes, such as proteases and lipases. Additionally, BNDSC has been shown to have an effect on the metabolism of certain drugs, such as anticoagulants and anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
BNDSC has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use and handle. Additionally, BNDSC is a highly selective catalyst, meaning that it can be used to catalyze specific reactions without affecting other reactions. However, BNDSC is also limited in its applications, as it cannot be used in reactions that require high temperatures or pressures.
Orientations Futures
The potential future directions of BNDSC research are numerous. One potential direction is the development of new catalysts based on BNDSC, which could be used to catalyze a wider range of reactions. Additionally, further research into the biochemical and physiological effects of BNDSC could lead to the development of new drugs or treatments. Finally, BNDSC could be used in the development of new synthetic methods, such as the synthesis of compounds with difficult-to-synthesize functional groups.
Propriétés
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-sulfamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-14(21(13,16)17)12(15)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPYYJWDSRHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C(=O)OCC1=CC=CC=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B1485708.png)
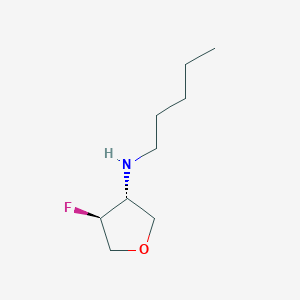
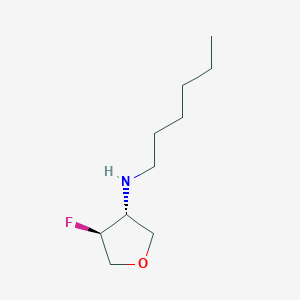
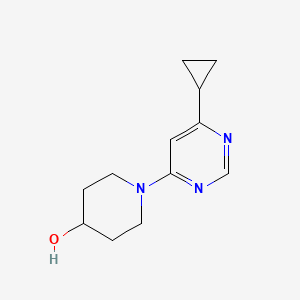
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)

